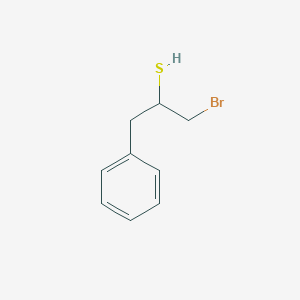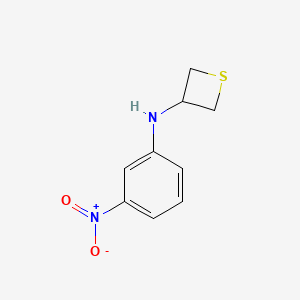![molecular formula C23H33N7O7S B15216562 [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine is a complex organic compound that combines a purine base with a sulfamate ester and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors such as formamide and cyanamide.
Attachment to the Oxolane Ring: The purine base is then attached to the oxolane ring through a glycosylation reaction, forming the [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl] moiety.
Sulfamation: The hydroxyl group on the oxolane ring is then reacted with N-(2-hydroxybenzoyl)sulfamate under suitable conditions to form the sulfamate ester.
Amine Addition: Finally, N,N-diethylethanamine is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can occur at the purine base and the sulfamate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it useful for studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. It can also bind to nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate
Uniqueness
The uniqueness of [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine lies in its combination of a purine base, a sulfamate ester, and an amine. This unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H33N7O7S |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine |
InChI |
InChI=1S/C17H18N6O7S.C6H15N/c18-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(30-13)6-29-31(27,28)22-17(26)9-3-1-2-4-10(9)24;1-4-7(5-2)6-3/h1-4,7-8,11-13,24-25H,5-6H2,(H,22,26)(H2,18,19,20);4-6H2,1-3H3/t11-,12+,13+;/m0./s1 |
InChI Key |
ADBKFQWUZGAUGG-LUHWTZLKSA-N |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C4=CC=CC=C4O)O |
Canonical SMILES |
CCN(CC)CC.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


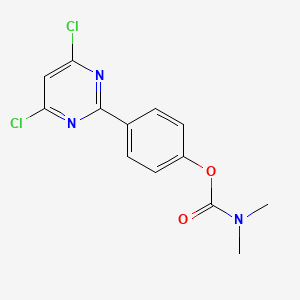
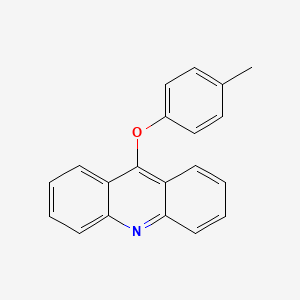
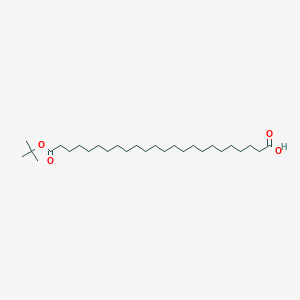
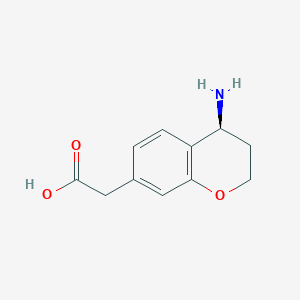

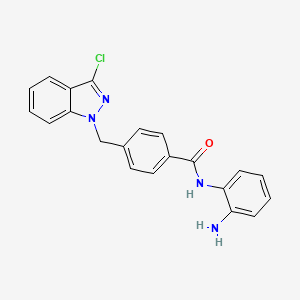
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
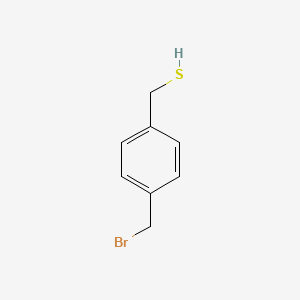
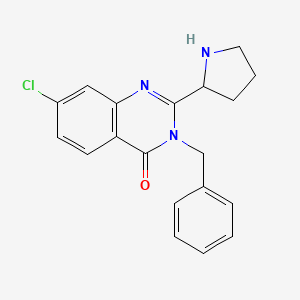
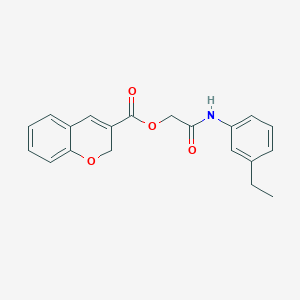
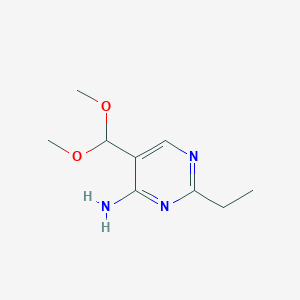
![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
